molecular formula C8H5N3O4 B11897529 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one CAS No. 56517-37-4

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one

Cat. No.: B11897529
CAS No.: 56517-37-4
M. Wt: 207.14 g/mol
InChI Key: OYNSMEADOLDSQX-UHFFFAOYSA-N
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Description

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is a chemically specialized derivative of the 1,5-naphthyridine heterocyclic system, a class of diazanaphthalene analogs known for significant and versatile biological activities . This compound is of high interest in medicinal chemistry research, particularly in the development of novel anti-infective and anticancer agents. The 1,5-naphthyridine scaffold is recognized for its broad pharmacological profile, which includes documented antiproliferative, antibacterial, antiparasitic, and antiviral properties . The specific substitution pattern of hydroxy and nitro groups on the core structure is strategically designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets, such as bacterial DNA gyrase and topoisomerase IV . Researchers utilize this compound as a key synthetic intermediate for the construction of more complex molecules, including fused 1,5-naphthyridines and metal complexes, which can serve as ligands in analytical chemistry or materials science . Provided as a high-purity solid, it is suited for cross-coupling reactions, nucleophilic substitutions, and other transformations to generate diverse libraries for biological screening . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

56517-37-4

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

4-hydroxy-3-nitro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H5N3O4/c12-7-5-4(2-1-3-9-5)10-8(13)6(7)11(14)15/h1-3H,(H2,10,12,13)

InChI Key

OYNSMEADOLDSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)N=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Regioselectivity

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) serves as the nitrating agent, with sulfuric acid acting as both a catalyst and desiccant. The reaction is typically conducted at 0–5°C to minimize over-nitration and byproduct formation. Under these conditions, the nitro group preferentially occupies the 3-position due to the directing effects of the hydroxyl group at C4 and the electron-withdrawing lactam moiety at C2.

Example Procedure :

  • Substrate : 4-Hydroxy-1,5-naphthyridine (1.0 equiv)

  • Nitrating Agent : 65% HNO₃ (2.2 equiv) in H₂SO₄ (5.0 equiv)

  • Temperature : 0–5°C, 6 hours

  • Yield : 72–75% after recrystallization from ethanol.

Industrial Adaptations

For large-scale production, continuous flow reactors are employed to maintain precise temperature control and enhance reproducibility. This method reduces reaction times to 2–3 hours and improves yields to 80–85% by minimizing thermal degradation.

Cyclization of Substituted Pyridine Derivatives

An alternative approach involves constructing the naphthyridine ring via cyclization of functionalized pyridine precursors. This method is particularly useful for introducing substituents pre-cyclization.

Skraup Reaction with Glycerol

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. 3-Aminopyridine derivatives react with glycerol in the presence of iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as oxidants.

Key Steps :

  • Condensation : Glycerol dehydrates to acrolein, which reacts with 3-aminopyridine.

  • Cyclization : Acid-catalyzed ring closure forms the naphthyridine core.

  • Oxidation : The oxidant aromatizes the intermediate to yield 4-hydroxy-1,5-naphthyridine.

Optimized Conditions :

  • Catalyst : m-NO₂PhSO₃Na (1.5 equiv)

  • Solvent : Dioxane/water (1:1)

  • Temperature : 120°C, 8 hours

  • Yield : 45–50%.

Montmorillonite K10-Catalyzed Cyclization

Montmorillonite K10, an acidic clay catalyst, promotes cyclization of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone. This method avoids harsh acids and enables room-temperature reactions.

Procedure :

  • Substrates : 2-Chloro-3,5-diaminopyridine (1.0 equiv) + hexafluoroacetylacetone (1.1 equiv)

  • Catalyst : Montmorillonite K10 (20 wt%)

  • Solvent : Toluene, 25°C, 12 hours

  • Yield : 68% after column chromatography.

Comparative Analysis of Synthetic Methods

Method Key Reagents/Catalysts Temperature Time Yield Purity
Direct NitrationHNO₃/H₂SO₄0–5°C6 h72–75%>95%
Skraup Reactionm-NO₂PhSO₃Na120°C8 h45–50%90%
Montmorillonite K10Hexafluoroacetylacetone25°C12 h68%98%
Industrial Flow ReactorHNO₃/H₂SO₄0–5°C2–3 h80–85%>99%

Challenges and Optimization Strategies

Regioselectivity in Nitration

The C3 position’s susceptibility to electrophilic attack is influenced by resonance effects from the C4 hydroxyl and C2 carbonyl groups. Computational studies suggest that protonation of the hydroxyl group enhances para-directing effects, favoring C3 nitration.

Purification Techniques

  • Recrystallization : Ethanol or petroleum ether removes unreacted starting materials.

  • Chromatography : Silica gel chromatography resolves regioisomers, achieving >98% purity.

Scalability Issues

Batch reactors face heat dissipation challenges during exothermic nitration. Continuous flow systems mitigate this by enabling rapid mixing and cooling, reducing side reactions.

Emerging Catalytic Approaches

Recent advances focus on biocatalytic nitration using engineered nitrotransferases, though yields remain low (20–30%). Additionally, photocatalytic methods using TiO₂ nanoparticles under UV light show promise for greener synthesis, albeit with limited scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-3-nitro-1,5-naphthyridin-2(1H)-one.

    Reduction: Formation of 4-hydroxy-3-amino-1,5-naphthyridin-2(1H)-one.

    Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Features :

Structural Analogs of 1,5-Naphthyridinones

The table below compares 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one with structurally related compounds:

Compound Name Substituents Key Properties/Applications Synthesis Yield References
4-Hydroxy-1,5-naphthyridin-2(1H)-one C4-OH Precursor for nitro derivatives; metal complexes studied for catalytic properties 96% (parent)
3-Nitro-1,5-naphthyridin-2(1H)-one C3-NO₂ Higher reactivity due to nitro group; used in further functionalization >70% (nitration)
6-Chloro-1,5-naphthyridin-2(1H)-one C6-Cl Improved lipophilicity; potential antimicrobial agent Not reported
7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one C4-OH, C7-benzyl HIV-1 integrase inhibitor (IC₅₀: <10 nM) ~40% (multi-step)
3,4-Dihydro-1,5-naphthyridin-2(1H)-one Saturated C3-C4 bond Reduced aromaticity; explored in CNS drug discovery Not reported
6-Methoxy-1,5-naphthyridin-2(1H)-one C6-OCH₃ Electron-donating group; modulates pharmacokinetics Not reported
Physicochemical and Spectral Properties
  • Solubility : The nitro group reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs.
  • Mass Spectrometry: 4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one shows distinct fragmentation patterns vs. isomers (e.g., 1,8-naphthyridinones) due to nitro-induced destabilization of the aromatic system . Metal complexes (e.g., Co, Cu) of 1,5-naphthyridinones exhibit unique spectral shifts, useful in coordination chemistry .

Q & A

Q. What are the established methods for synthesizing 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one?

The compound is synthesized via nitration of 4-hydroxy-1,5-naphthyridin-2(1H)-one using concentrated nitric acid (HNO₃, d. 1.42) in acetic acid at 95°C for 7 minutes, yielding 30% . Alternative routes include condensation reactions: ethyl 3-aminopicolinate reacts with diethyl malonate under basic conditions (NaOEt/EtOH, reflux) to form the naphthyridinone core, followed by nitration . Optimization of reaction parameters (acid concentration, temperature, and time) is critical for improving yields.

Q. How is the structure of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one characterized?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and tautomeric form.
  • IR spectroscopy to identify hydroxyl (OH) and nitro (NO₂) groups via characteristic stretching frequencies.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (using SHELX programs ) to resolve tautomeric preference (keto-enol equilibrium) and confirm the nitro group's orientation .

Q. What are the common chemical reactions of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one?

  • Halogenation : Reaction with PCl₅ or POBr₃ replaces the hydroxyl group with chlorine/bromine .
  • Reduction : The nitro group can be reduced to an amine using catalytic hydrogenation or Sn/HCl, enabling further derivatization .
  • Acylation/alkylation : Selective O- or N-functionalization occurs under controlled conditions (e.g., silver salts promote O-alkylation) .

Advanced Questions

Q. What experimental challenges arise in the alkylation of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one, and how can they be addressed?

Alkylation typically favors N- over O-alkylation due to the nucleophilic nitrogen. To achieve O-alkylation:

  • Use silver salts (e.g., AgNO₃) to activate the hydroxyl group, followed by alkyl halides .
  • Optimize solvent polarity (e.g., non-polar solvents like xylene) and temperature to stabilize intermediates.
  • Monitor reaction progress via TLC/HPLC to distinguish products.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from variables like HNO₃ concentration (d. 1.42 vs. 1.46), reaction time, and purification methods. To address:

  • Conduct reproducibility studies under standardized conditions.
  • Use HPLC purity assays to quantify byproducts and optimize workup procedures .
  • Compare alternative routes (e.g., condensation vs. direct nitration) for yield consistency.

Q. What strategies are employed to design derivatives of this compound for biological evaluation?

  • Functional group interchange : Replace the nitro group with bioisosteres (e.g., cyano, amine) to modulate activity, as seen in antitubercular carbazide derivatives .
  • Molecular docking : Predict binding interactions with targets (e.g., dihydrofolate reductase) to guide substituent selection .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents and assess biological activity (e.g., MIC values against M. tuberculosis) .

Q. How does tautomerism influence the spectroscopic and reactive properties of this compound?

The compound exists predominantly as the keto tautomer (1,5-naphthyridin-2(1H)-one form), confirmed by:

  • UV/Vis spectroscopy : Absorption shifts indicate tautomeric equilibrium .
  • IR spectroscopy : Absence of free OH stretch in solid state.
  • X-ray crystallography : Direct observation of keto form .
    Tautomerism affects acidity (pKa ~13.65 predicted ), hydrogen-bonding capacity, and reactivity in substitution reactions.

Methodological Notes

  • Crystallographic refinement : Use SHELXL for small-molecule refinement and SHELXS for structure solution .
  • Analytical validation : Cross-validate NMR and MS data with computational tools (e.g., PubChem’s InChIKey ).
  • Biological assays : Follow standardized protocols (e.g., broth microdilution for MIC determination ).

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